molecular formula C18H20N2O3S2 B11072014 2-Pyrrolidinecarboxamide, N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-

2-Pyrrolidinecarboxamide, N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-

Cat. No.: B11072014
M. Wt: 376.5 g/mol
InChI Key: DLYOYQIFNHJYMD-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrrolidine ring, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenesulfinyl or benzenethiol derivatives .

Scientific Research Applications

1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring and methylsulfanyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, a pyrrolidine ring, and a methylsulfanyl phenyl group.

Properties

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H20N2O3S2/c1-24-15-8-5-7-14(13-15)19-18(21)17-11-6-12-20(17)25(22,23)16-9-3-2-4-10-16/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21)

InChI Key

DLYOYQIFNHJYMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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